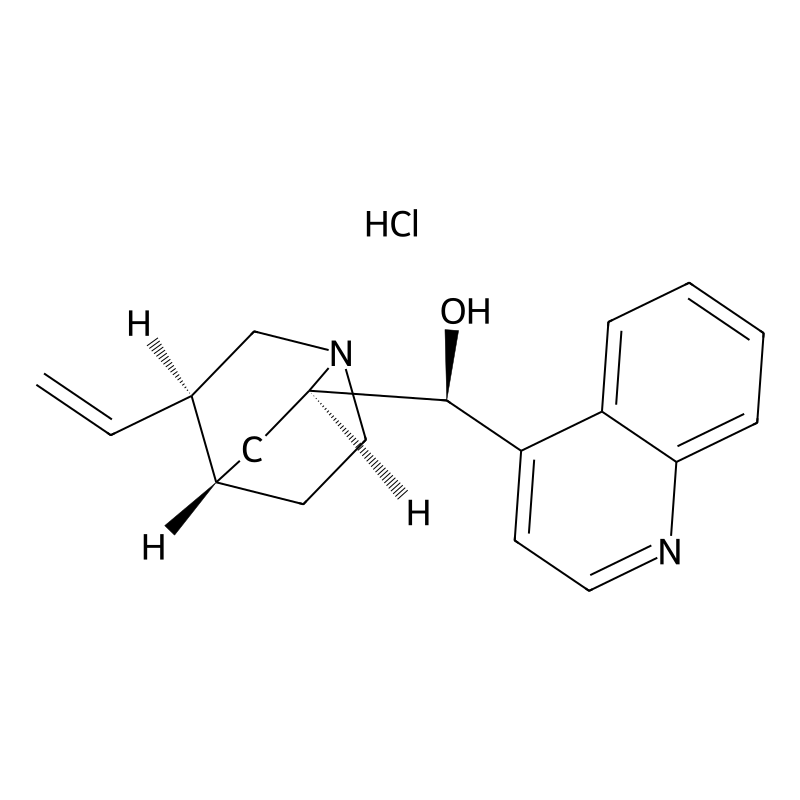Cinchonine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Antiparasitic and Antimicrobial Studies:
Cinchonine hydrochloride exhibits antimalarial activity, historically playing a role in the development of quinine, a well-known antimalarial drug []. Researchers have investigated its effects on various parasitic organisms, including bird malaria parasites [, ]. Additionally, studies have explored its antibacterial and antifungal properties against specific bacterial and fungal strains [].
Investigating Cellular Processes:
Cinchonine hydrochloride serves as a research tool to study various cellular processes. Its ability to induce endoplasmic reticulum (ER) stress makes it valuable in exploring cell death pathways in cancer cells []. Additionally, researchers have employed it to investigate the signaling pathways involved in diverse cellular activities [].
Cinchonine hydrochloride is a chemical compound derived from the bark of the Cinchona tree, which is known for its medicinal properties, particularly in treating malaria. The molecular formula for cinchonine hydrochloride is , with a molecular weight of approximately 330.85 g/mol. This compound is classified as an alkaloid and exhibits a complex stereochemistry with five defined stereocenters, contributing to its unique biological activities and chemical reactivity .
- Information on the specific hazards of cinchonine hydrochloride is limited.
- However, cinchonine itself can be toxic and cause side effects like nausea, dizziness, and seizures in high doses [].
- As a general precaution, researchers should always handle unknown compounds with appropriate personal protective equipment and consult safety data sheets (SDS) when available.
Cinchonine hydrochloride possesses several notable biological activities. It functions as a GLP-1 receptor agonist, suggesting potential applications in treating obesity and type 2 diabetes . Furthermore, it has been found to increase the efficacy of doxorubicin, mitoxantrone, and vincristine against multidrug-resistant cancer cell lines by restoring their cytotoxicity . This property positions cinchonine hydrochloride as a promising candidate in cancer therapy.
The synthesis of cinchonine hydrochloride typically involves extracting alkaloids from the Cinchona bark or employing synthetic routes starting from simpler organic compounds. One common method includes the transformation of strictosidine through hydrolysis and decarboxylation to yield corynantheal, which can be further modified to produce cinchonine . Advanced synthetic techniques may also utilize bioinspired oxidative rearrangements for more efficient production .
Cinchonine hydrochloride has diverse applications across various fields:
- Pharmaceuticals: Primarily used in antimalarial treatments and as an adjunct in cancer therapy.
- Organic Chemistry: Serves as a catalyst in asymmetric synthesis processes.
- Biotechnology: Explored for potential applications in metabolic disorders due to its GLP-1 receptor activity .
Studies have demonstrated that cinchonine hydrochloride can significantly influence drug interactions within biological systems. For instance, it enhances the accumulation of chemotherapeutic drugs in resistant cancer cells, indicating potential for overcoming drug resistance mechanisms . Additionally, its interactions with cyclodextrins improve solubility and stability in pharmaceutical formulations .
Cinchonine hydrochloride has structural and functional similarities with several other alkaloids. Key compounds include:
- Quinine: Another alkaloid from the Cinchona bark, primarily used as an antimalarial agent. Quinine is structurally similar but differs in stereochemistry and some pharmacological effects.
- Cinchonidine: A stereoisomer of cinchonine that exhibits distinct biological properties and is also utilized in asymmetric synthesis.
- Morphine: While not directly related to cinchonine's structure, morphine's alkaloid nature allows for comparisons in terms of pharmacological effects.
Comparison TableCompound Structure Similarity Primary Use Unique Features Cinchonine High Antimalarial, Cancer therapy Modulates drug resistance Quinine High Antimalarial Stronger historical use; different side effects Cinchonidine High Asymmetric synthesis Different stereochemistry; unique catalytic properties Morphine Moderate Pain relief Opioid receptor activity; different mechanism of action
| Compound | Structure Similarity | Primary Use | Unique Features |
|---|---|---|---|
| Cinchonine | High | Antimalarial, Cancer therapy | Modulates drug resistance |
| Quinine | High | Antimalarial | Stronger historical use; different side effects |
| Cinchonidine | High | Asymmetric synthesis | Different stereochemistry; unique catalytic properties |
| Morphine | Moderate | Pain relief | Opioid receptor activity; different mechanism of action |
Cinchonine hydrochloride stands out due to its dual role as both a therapeutic agent and a catalyst in organic reactions, making it a valuable compound in both medicinal chemistry and pharmaceuticals.
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








